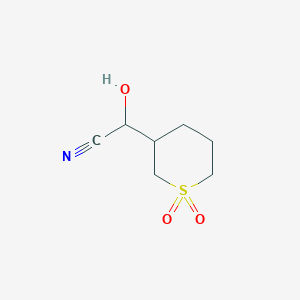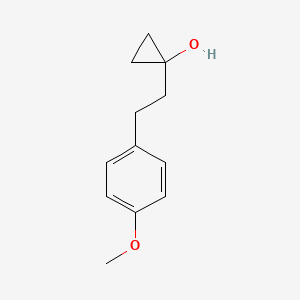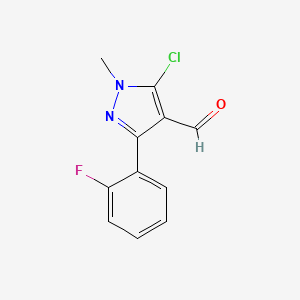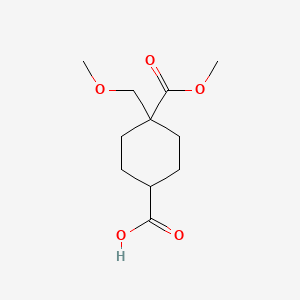
2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-2-hydroxyacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile is a heterocyclic organic compound It is characterized by the presence of a thian-3-yl group with a dioxo substitution, a hydroxy group, and an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile typically involves the reaction of a thian-3-yl precursor with appropriate reagents to introduce the dioxo and hydroxy groups. Common synthetic routes may include:
Oxidation Reactions: Using oxidizing agents to introduce the dioxo functionality.
Hydroxylation Reactions: Introducing the hydroxy group through hydroxylation reactions.
Nitrile Formation: The acetonitrile group can be introduced via nitrile formation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile can undergo various chemical reactions, including:
Oxidation: Further oxidation to introduce additional functional groups.
Reduction: Reduction of the dioxo group to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the hydroxy or nitrile groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halides or other nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield additional oxo or hydroxyl derivatives.
Reduction: May yield reduced forms of the compound with different functional groups.
Substitution: May yield substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Pathway Modulation: Affecting various biochemical pathways to exert its effects.
Comparaison Avec Des Composés Similaires
2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile can be compared with other similar compounds, such as:
2-(1,1-dioxo-1lambda6-thian-3-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a hydroxyacetonitrile group.
Thiazolidine-2,4-dione-5-acetic acid: Another related compound with a thiazolidine ring and acetic acid functionality.
The uniqueness of 2-(1,1-dioxo-1lambda6-thian-3-yl)-2-hydroxyacetonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H11NO3S |
|---|---|
Poids moléculaire |
189.23 g/mol |
Nom IUPAC |
2-(1,1-dioxothian-3-yl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C7H11NO3S/c8-4-7(9)6-2-1-3-12(10,11)5-6/h6-7,9H,1-3,5H2 |
Clé InChI |
YIGGSKWMCYHOHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CS(=O)(=O)C1)C(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)aceticacid](/img/structure/B13565619.png)


![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
![5-[3-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyridin-2-amine](/img/structure/B13565637.png)





